

Orfamide B: A Comparative Analysis of Antifungal Efficacy Against Commercial Fungicides

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Compound of Interest

Compound Name:	Orfamide B
Cat. No.:	B10786069

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This guide provides a comprehensive comparison of the antifungal efficacy of **Orfamide B**, a cyclic lipopeptide with promising biocontrol potential, against several commercial fungicides. While direct comparative studies are limited in publicly available literature, this document synthesizes available data to offer a baseline for researchers. The information is presented through quantitative data tables, detailed experimental protocols, and visualizations of mechanisms and workflows to aid in the evaluation of **Orfamide B** as a potential antifungal agent.

Quantitative Efficacy Comparison

The following tables summarize the effective concentrations of **Orfamide B** against key plant pathogens and provide a reference point for the efficacy of some commercial fungicides against the same or similar pathogens.

Disclaimer: The data for **Orfamide B** and commercial fungicides are sourced from different studies. Experimental conditions, including isolate sensitivity, media, and incubation times, may vary, preventing direct, head-to-head comparisons of efficacy. This information is intended for comparative reference and to highlight the potential of **Orfamide B**.

Table 1: Efficacy of **Orfamide B** Against Plant-Pathogenic Fungi and Oomycetes

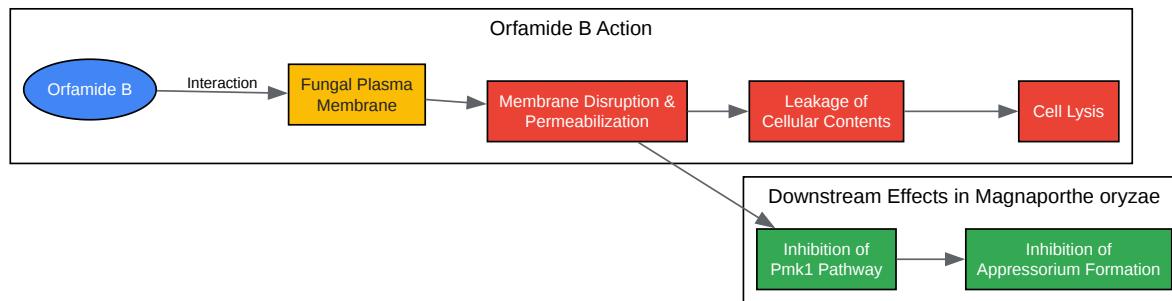
Target Organism	Assay Type	Effective Concentration of Orfamide B	Reference(s)
Phytophthora porri	Zoospore Lysis Assay	≥ 25 µM (Lysis within 55-70s)	[1][2]
Pythium ultimum	Zoospore Lysis Assay	≥ 25 µM (Lysis within 55-70s)	[1][2]
Rhizoctonia solani	Hyphal Branching Assay	100 µM (Induces increased branching)	[1]
Magnaporthe oryzae	Appressorium Formation Inhibition	50 µM (Reduces disease lesions)	

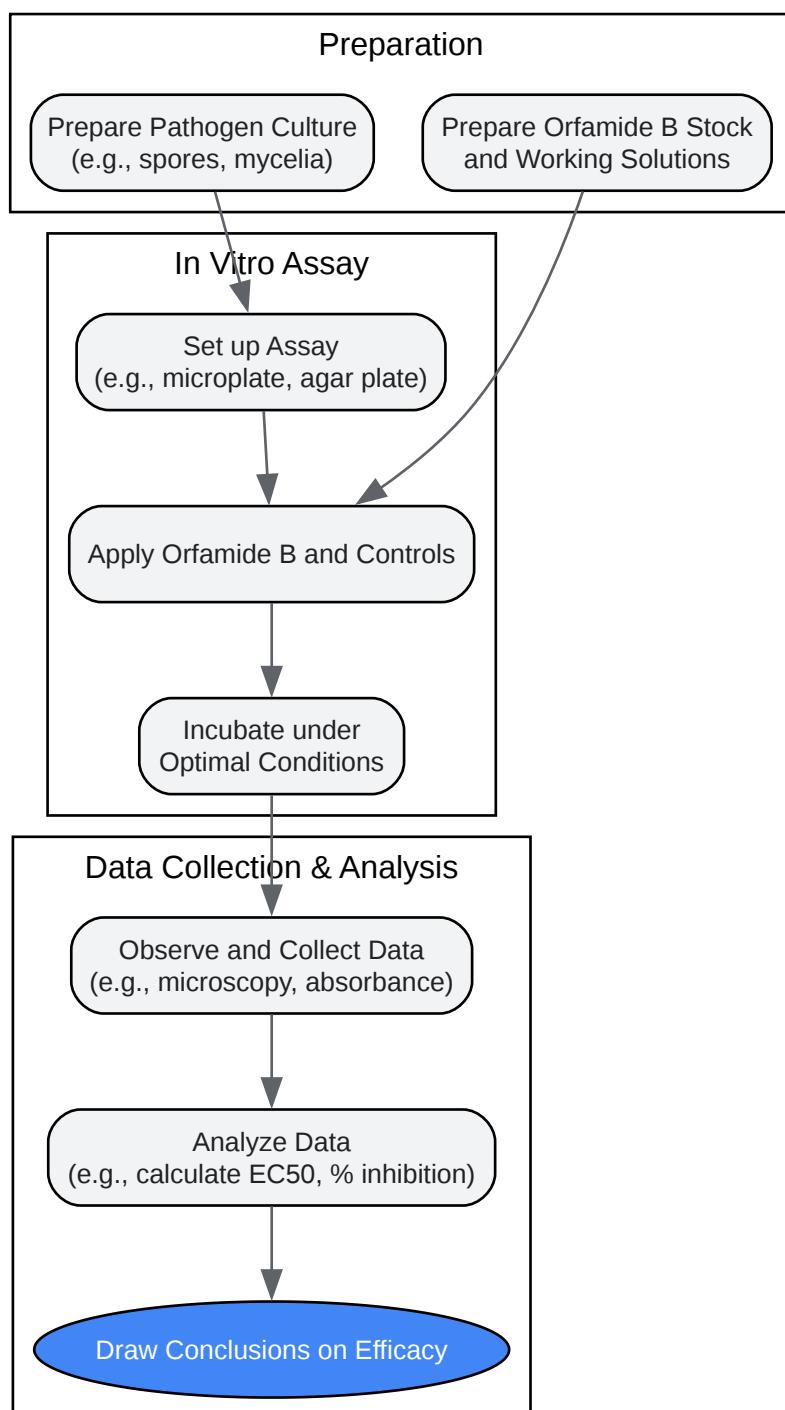
Table 2: Efficacy of Selected Commercial Fungicides Against Similar Plant Pathogens (for reference)

Fungicide (Active Ingredient)	Target Organism	Efficacy Metric (EC50/MIC/Inhibition)	Reference(s)
Metalaxyl	Phytophthora cactorum	EC50 (Mycelial Growth): Varies by isolate	
Dimethomorph	Phytophthora cactorum	EC50 (Mycelial Growth): Varies by isolate	
Fluopicolide	Phytophthora cactorum	EC50 (Mycelial Growth): Varies by isolate	
Azoxystrobin	Phytophthora spp.	EC50: 0.1 - 1.13 ppm	
Mandipropamid	Phytophthora infestans	EC50: 0.02 - 2.98 µg/mL	
Amisulbrom	Phytophthora infestans	EC50 (Zoospore motility): 0.0002 ppm	
Carbendazim	Rhizoctonia solani	100% inhibition at 250 ppm	
Pencycuron	Rhizoctonia solani	100% inhibition at 250 ppm	
Tebuconazole	Rhizoctonia solani	100% inhibition at 0.1% concentration	
Mancozeb	Rhizoctonia solani	100% inhibition at 0.1% concentration	
Blasticidin S	Magnaporthe oryzae	IC50: 63.06 µg/ml; MIC: >100 µg/ml	
Azoxystrobin	Magnaporthe oryzae	Good binding energy in silico	

Mechanism of Action of Orfamide B

The primary antifungal mechanism of **Orfamide B** is the disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis. In pathogenic fungi like *Magnaporthe oryzae*, this disruption also inhibits critical infection processes such as appressorium formation.



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References

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